molecular formula C8H10N2O3 B1404629 Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate CAS No. 1408074-77-0

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

カタログ番号: B1404629
CAS番号: 1408074-77-0
分子量: 182.18 g/mol
InChIキー: MFMVSNYHWKTRNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a versatile dihydropyridazinone-based chemical intermediate intended for research and development purposes. The dihydropyridazinone scaffold is recognized in medicinal chemistry for its potential as a pharmacophore, with derivatives being investigated for various biological activities . As a building block, this compound is suited for further synthetic modification, such as hydrolysis, amidation, or nucleophilic substitution, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies or to develop more complex target molecules. It is supplied with comprehensive characterization data to ensure identity and purity for critical R&D applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate precautions, as specified in the relevant safety data sheet.

特性

IUPAC Name

methyl 2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(4-7(11)13-2)9-10-8(5)12/h3H,4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVSNYHWKTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166341
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-77-0
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazineacetic acid, 1,6-dihydro-5-methyl-6-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

The synthesis of Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridazine derivatives could inhibit bacterial growth effectively, suggesting that this compound may have similar effects .

Potential Mechanism of Action:
The compound's structure allows it to interact with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival.

Agrochemical Applications

In agriculture, compounds like this compound are being explored as herbicides and fungicides.

Case Study: Herbicidal Activity
A study evaluated the herbicidal properties of pyridazine derivatives against common agricultural weeds. The results showed significant inhibition of weed growth at low concentrations, indicating that this compound could be developed into an effective herbicide .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyridazine and acetic acid derivatives.

Synthesis Pathway:

  • Start with a suitable pyridazine precursor.
  • React with acetic anhydride to form the acetate ester.
  • Purify the product using recrystallization techniques.

Future Research Directions

Future studies should focus on:

  • In Vivo Studies: Testing the compound's efficacy and safety in animal models to better understand its therapeutic potential.
  • Mechanistic Studies: Investigating the specific biological pathways affected by the compound to identify potential side effects or interactions.

作用機序

The mechanism of action of Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate with structurally related analogs, focusing on substituents, functional groups, and similarity scores derived from cheminformatics analyses (e.g., Tanimoto coefficients). Key differences in reactivity, solubility, and bioactivity are inferred from structural variations.

Compound Name CAS No. Molecular Formula Substituents/Modifications Similarity Score Key Differences
This compound 1674399-54-2 C₈H₁₀N₂O₃ 5-methyl, 3-acetoxy methyl ester 1.00 (Reference) Reference compound; balanced lipophilicity due to ester group.
Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate 1710293-30-3 C₁₁H₁₄N₂O₃ Ethyl ester, hexahydrocinnoline backbone 0.85 Reduced planarity due to saturated hexahydrocinnoline ring; ethyl ester may alter metabolic stability .
Methyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate 1710472-10-8 C₁₀H₁₂N₂O₃ Methyl ester, hexahydrocinnoline backbone 0.82 Similar to above but with methyl ester; lower molecular weight may enhance solubility .
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid 6397-53-1 C₇H₈N₂O₃ Carboxylic acid instead of ester 0.84 Higher polarity due to free carboxylic acid; potential for ionic interactions in biological systems .
3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid 1922898-82-5 C₇H₈N₂O₃ Propanoic acid chain at 3-position 0.84 Extended aliphatic chain may increase steric hindrance, affecting binding affinity .
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate 2703779-49-9 C₇H₇KN₂O₃ Potassium salt of acetic acid derivative N/A Ionic form enhances water solubility; suitable for formulations requiring high bioavailability .
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid 1118787-12-4 C₁₂H₁₁N₃O₃ Pyrimidine core with pyridinyl substituent N/A Pyrimidine ring (vs. pyridazine) alters electronic properties; pyridinyl group introduces π-π stacking potential .

Key Observations:

Functional Group Impact :

  • Ester vs. Acid : The methyl ester in the target compound (1674399-54-2) confers moderate lipophilicity, whereas its carboxylic acid analog (6397-53-1) exhibits higher polarity, impacting membrane permeability and metabolic pathways .
  • Salt Forms : The potassium salt (2703779-49-9) demonstrates enhanced aqueous solubility, making it advantageous for pharmaceutical applications .

Pyrimidine-based derivatives (e.g., 1118787-12-4) differ in nitrogen atom placement, altering hydrogen-bonding interactions and aromatic π systems .

Substituent Effects :

  • Methyl groups at the 5-position (target compound) or 1-position (2703779-49-9) influence steric and electronic environments, affecting reactivity in substitution reactions .

Research Implications

  • Comparative studies with 6397-53-1 could clarify pharmacokinetic profiles .
  • Material Science : Ionic derivatives like 2703779-49-9 may serve as building blocks for crystalline materials, leveraging their solubility and charge properties .

生物活性

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring and an ester functional group. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, with a molecular weight of approximately 168.15 g/mol. The compound's structure is pivotal in determining its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in critical metabolic processes, thus altering physiological responses.

Anticonvulsant Activity

Research has indicated that derivatives of the pyridazine ring system exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown promise in electroshock seizure models. A study demonstrated that certain analogues provided significant protection against seizures, suggesting potential therapeutic applications in epilepsy treatment .

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways. Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridazine ring enhance cytotoxic effects against various cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Electroshock Seizure Model Demonstrated significant anticonvulsant properties in animal models .
Cytotoxicity Assays Showed promising results in inducing apoptosis in cancer cell lines .
SAR Analysis Identified key structural features that enhance biological activity .

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate?

Answer:
The synthesis typically involves cyclization and esterification steps. For example, pyridazinone derivatives can be synthesized via refluxing precursors like substituted pyridazines with ester-containing reagents in polar solvents (e.g., ethanol or DMF). Column chromatography (petroleum ether/ethyl acetate gradients) is critical for purification . A representative approach involves:

  • Cyclization : Refluxing intermediates (e.g., 5-methyl-6-oxo-1,6-dihydropyridazine) with methyl acetoacetate in ethanol.
  • Workup : Filtration, washing with ethanol, and crystallization from aqueous DMF (yields ~86%) .
  • Characterization : Use 1^1H NMR (DMSO-d6d_6) to confirm methyl groups (δ 2.37–2.52 ppm) and ester linkages .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • 1^1H NMR : Key signals include methyl groups (singlets at δ 2.37–2.52 ppm) and pyridazinone ring protons (δ 6.37–7.10 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Tools like WinGX and ORTEP analyze crystal packing and anisotropic displacement ellipsoids, critical for confirming tautomeric forms .

Advanced: How can low yields during esterification or cyclization steps be optimized?

Answer:

  • Temperature Control : Prolonged reflux (e.g., 24 h at 120°C) improves cyclization efficiency .
  • Catalyst Screening : Base catalysts (e.g., K2_2CO3_3) enhance nucleophilic substitution in pyridazinone derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol aids in precipitation .

Advanced: How are solid-state forms (polymorphs, co-crystals) of the compound analyzed?

Answer:

  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions.
  • Powder XRD : Differentiates crystalline forms. Patents describe co-crystals with coformers like isonicotinamide to enhance solubility .
  • ORTEP Visualization : Renders anisotropic displacement parameters to assess molecular packing .

Advanced: What strategies are used to functionalize the pyridazinone ring for structure-activity studies?

Answer:

  • Sulfonation : React with sulfonyl chlorides in pyridine to introduce sulfonate groups at the 3-position .
  • Substitution : Microwave-assisted reactions with halides or amines under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Tautomer Confirmation : Compare experimental 1^1H NMR with DFT-calculated chemical shifts for enol-keto equilibria .
  • Reproducibility : Standardize reaction conditions (e.g., drying solvents over Na2_2SO4_4) to minimize batch variations .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pairing : Ethanol/water or DMF/water mixtures achieve high-purity crystals .
  • Temperature Gradient : Slow cooling from reflux to room temperature minimizes amorphous by-products .

Advanced: How is the compound’s stability assessed under varying pH and temperature?

Answer:

  • Forced Degradation Studies : Expose to 0.1N HCl/NaOH at 40°C for 48 h, then analyze via LC-MS for decomposition products.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability up to 300°C .

Advanced: How to confirm the presence of enol tautomers in solution?

Answer:

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., δ 6.37 ppm for enolic protons) across 25–80°C .
  • IR Spectroscopy : Detect carbonyl stretches (~1700 cm1^{-1}) and enol O-H stretches (~3200 cm1^{-1}) .

Advanced: What synthetic routes minimize by-products like dimerization or oxidation?

Answer:

  • Stepwise Protection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during functionalization .
  • Inert Atmosphere : Conduct reactions under N2_2 to prevent oxidation of dihydropyridazinone to pyridazinone .

Table 1: Representative Synthetic Conditions from Literature

StepConditionsYieldReference
CyclizationEthanol, reflux, 3 h86%
EsterificationChloroform, reflux, 1 h54%
SulfonationPyridine, 5°C, 1 h70%*
PurificationPetroleum ether/EtOAc (4:1)>95%
*Estimated from analogous reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。